molecular formula C18H19BrN2O2 B12868300 1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide

1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide

Cat. No.: B12868300
M. Wt: 375.3 g/mol
InChI Key: ZOCGVIHFIMNTSM-UHFFFAOYSA-N
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Description

1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium-1-ol;bromide

InChI

InChI=1S/C18H18N2O2.BrH/c1-12-10-15-17(16(22)11-12)18(13-4-6-14(21)7-5-13)20-9-3-2-8-19(15)20;/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,22);1H

InChI Key

ZOCGVIHFIMNTSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=[N+]3N2CCCC3)C4=CC=C(C=C4)O.[Br-]

Origin of Product

United States

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